N-(1-hydroxy-2-methylpropan-2-yl)-9-oxo-9H-fluorene-2-carboxamide
Description
N-(1-hydroxy-2-methylpropan-2-yl)-9-oxo-9H-fluorene-2-carboxamide is a synthetic carboxamide derivative featuring a 9-oxo-fluorene core linked to a branched hydroxyalkyl substituent. The compound’s structure combines a rigid aromatic fluorene system with a polar, sterically hindered N-(1-hydroxy-2-methylpropan-2-yl) group, which may influence solubility, crystallinity, and biological activity.
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-18(2,10-20)19-17(22)11-7-8-13-12-5-3-4-6-14(12)16(21)15(13)9-11/h3-9,20H,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLMGRXZOVXMNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670725 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-9-oxo-9H-fluorene-2-carboxamide typically involves multiple steps, starting with the preparation of the fluorene core. The fluorene core can be synthesized through Friedel-Crafts acylation of biphenyl with acetic anhydride, followed by cyclization. The hydroxy-methylpropan-2-yl group can be introduced through a Grignard reaction with an appropriate alkyl halide. The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-2-methylpropan-2-yl)-9-oxo-9H-fluorene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the fluorene core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemical Properties and Structure
N-(1-hydroxy-2-methylpropan-2-yl)-9-oxo-9H-fluorene-2-carboxamide has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₇NO₃
- Molecular Weight : 295 g/mol
- LogP : 2.19
- Polar Surface Area : 66 Ų
These properties suggest that the compound is moderately lipophilic, which may influence its bioavailability and interaction with biological membranes.
Anticancer Activity
Recent studies have indicated that this compound exhibits potential as an anticancer agent. Research has shown that compounds with similar fluorene structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and disruption of cell signaling pathways. For instance, a related compound demonstrated significant activity against several human cancer cell lines, highlighting the potential for this class of compounds in cancer therapy .
Organic Synthesis Applications
In organic synthesis, this compound serves as a versatile building block for the development of more complex molecules. Its unique functional groups allow for various chemical modifications, making it suitable for synthesizing derivatives with enhanced biological activity or novel properties.
Case Study 1: Anticancer Screening
A study conducted on a series of fluorene derivatives revealed that those similar to N-(1-hydroxy-2-methylpropan-2-yl)-9-oxo-9H-fluorene exhibited potent activity against breast and colon cancer cell lines. The most promising candidates were subjected to further evaluation using in vitro assays, demonstrating IC50 values below 1 μM against multiple cancer types .
Case Study 2: Synthetic Applications
In synthetic chemistry, N-(1-hydroxy-2-methylpropan-2-yl)-9-oxo-9H-fluorene has been utilized as a precursor for synthesizing more complex molecules through various reactions such as acylation and alkylation. These reactions leverage its functional groups to create derivatives with tailored properties for specific applications in drug discovery and development .
Mechanism of Action
The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-9-oxo-9H-fluorene-2-carboxamide involves its interaction with specific molecular targets. The hydroxy-methylpropan-2-yl group can form hydrogen bonds with active sites of enzymes, while the fluorene core can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and signaling pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analogues from and
Compound 31 : 2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide ()
- Structure: Shares the N-(1-hydroxy-2-methylpropan-2-yl) group but incorporates a phenoxyacetamide moiety instead of a fluorene-carboxamide.
- Synthesis: Synthesized via bromoacetyl bromide and 2-amino-2-methyl-1-propanol, yielding 54% as a white solid (mp: 84°C) .
Compound 1 : N-(2-Hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide ()
- Structure : Features a shorter hydroxyethyl substituent instead of the branched hydroxyalkyl group.
- Properties : Higher melting point (170–172°C) and superior yield (75%) compared to Compound 31, likely due to stronger hydrogen bonding from the linear hydroxyethyl group .
Target Compound vs. Analogues
Key Insight : The branched N-(1-hydroxy-2-methylpropan-2-yl) group may reduce crystallinity and yield compared to linear substituents like hydroxyethyl.
Enantioselective Analogues from
(R,R)-3b : (R)-N-(1-hydroxy-2-methylpropan-2-yl)-1-[(R)-1-phenylethyl]azetidine-2-carboxamide
- Structure : Incorporates an azetidine ring and a chiral phenylethyl group.
- Properties : High enantiomeric purity ([α]20D = +69.49°) and excellent yield (90%), highlighting the role of stereochemistry in synthesis efficiency .
- Comparison : The azetidine ring introduces conformational rigidity, which is absent in the target compound’s fluorene system.
Pharmacologically Active Analogues from
Tezacaftor and Ivacaftor
- Tezacaftor : Contains a cyclopropane-carboxamide and indole group; used as a CFTR corrector .
- Ivacaftor: Features a dihydroquinoline-carboxamide; acts as a CFTR potentiator .
- Relevance : The target compound’s fluorene-carboxamide scaffold may offer unique electronic properties for biological targeting, though its specific activity remains unexplored in the provided evidence.
Biological Activity
N-(1-hydroxy-2-methylpropan-2-yl)-9-oxo-9H-fluorene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms, and related research findings.
Chemical Structure and Properties
This compound features a fluorene core, which is a polycyclic aromatic hydrocarbon, functionalized with various groups that enhance its biological activity. The molecular formula is , and it has a molecular weight of approximately 255.29 g/mol. The presence of the hydroxyl and carboxamide groups contributes to its solubility and interaction with biological targets.
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of fluorene can inhibit cancer cell growth by interfering with specific signaling pathways involved in cell division and survival .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
- Antioxidant Properties : Some studies suggest that this compound may possess antioxidant capabilities, helping to neutralize free radicals and reduce oxidative stress within cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of proliferation in Hela and A549 cells | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Antioxidant | Reduction in oxidative stress |
Case Studies
- Anticancer Activity : A study evaluated the antiproliferative effects of various fluorene derivatives, including this compound, on human cancer cell lines. The results indicated significant inhibition of cell growth at low micromolar concentrations (IC50 values ranging from 10 to 30 µM) depending on the specific derivative used.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of this compound against biofilm-forming bacteria. The results showed that it inhibited biofilm formation by Staphylococcus aureus, suggesting potential applications in treating infections associated with biofilms .
- Mechanistic Insights : Molecular docking studies have been conducted to understand how this compound interacts with target proteins involved in cancer progression and bacterial resistance mechanisms. These studies revealed strong binding affinities, indicating its potential as a lead compound for drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
